4-Bromo-3-chloro-2-fluorobenzene-1-sulfonylfluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-chloro-2-fluorobenzene-1-sulfonylfluoride is a halogenated aromatic compound with the molecular formula C6H2BrClF2O2S. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfonyl fluoride group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-fluorobenzene-1-sulfonylfluoride typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of benzene derivatives followed by sulfonylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation and sulfonylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-3-chloro-2-fluorobenzene-1-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-chloro-2-fluorobenzene-1-sulfonylfluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-chloro-2-fluorobenzene-1-sulfonylfluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in enzyme inhibition studies, where it can irreversibly inhibit enzyme activity by modifying active site residues.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4-chloro-2-fluorobenzene
- 4-Bromo-2-chloro-1-fluorobenzene
- 1-Bromo-4-chloro-3-fluorobenzene
Comparison: Compared to these similar compounds, 4-Bromo-3-chloro-2-fluorobenzene-1-sulfonylfluoride is unique due to the presence of the sulfonyl fluoride group. This functional group imparts distinct reactivity and makes the compound valuable in specific applications such as enzyme inhibition and protein labeling.
Eigenschaften
Molekularformel |
C6H2BrClF2O2S |
---|---|
Molekulargewicht |
291.50 g/mol |
IUPAC-Name |
4-bromo-3-chloro-2-fluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H |
InChI-Schlüssel |
GAWSEOUGRBDNNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1S(=O)(=O)F)F)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.